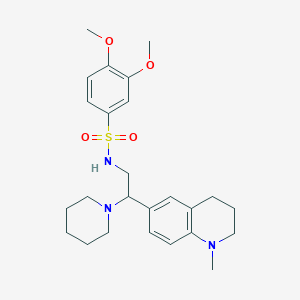

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

CAS No.: 946347-01-9

Cat. No.: VC4506675

Molecular Formula: C25H35N3O4S

Molecular Weight: 473.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946347-01-9 |

|---|---|

| Molecular Formula | C25H35N3O4S |

| Molecular Weight | 473.63 |

| IUPAC Name | 3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C25H35N3O4S/c1-27-13-7-8-19-16-20(9-11-22(19)27)23(28-14-5-4-6-15-28)18-26-33(29,30)21-10-12-24(31-2)25(17-21)32-3/h9-12,16-17,23,26H,4-8,13-15,18H2,1-3H3 |

| Standard InChI Key | NITAASMHSLICBP-UHFFFAOYSA-N |

| SMILES | CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCCCC4 |

Introduction

Pharmacological Relevance

Sulfonamide derivatives like this compound are widely recognized for their therapeutic potential. The structural features suggest possible applications in:

-

Anticancer activity: Sulfonamides have been shown to inhibit carbonic anhydrase enzymes, which are overexpressed in certain tumors .

-

Antimicrobial properties: The sulfonamide group is a hallmark of many antibiotics.

-

Neurological applications: The presence of a tetrahydroquinoline moiety indicates potential interactions with neurotransmitter systems.

Enzyme Inhibition

The compound's structural similarity to other sulfonamides suggests it may act as an inhibitor of enzymes such as carbonic anhydrase or lipoxygenase, which are involved in inflammation and cancer progression .

Synthesis Pathways

Although specific synthetic routes for this compound are not directly available, its preparation would likely involve:

-

Formation of the benzenesulfonamide core: Reaction of 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine.

-

Introduction of the tetrahydroquinoline moiety: Using alkylation or reductive amination techniques.

-

Attachment of the piperidine group: Via nucleophilic substitution or coupling reactions.

These steps would require careful optimization to ensure high yield and purity.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be used:

-

Nuclear Magnetic Resonance (NMR): To determine the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To identify functional groups such as sulfonamide (-SO₂NH).

-

X-ray Crystallography: For detailed structural analysis if crystalline samples are available.

Data Table

| Property | Description |

|---|---|

| Molecular Formula | C22H32N3O4S |

| Molecular Weight | ~436 g/mol |

| Functional Groups | Methoxy (-OCH₃), Sulfonamide (-SO₂NH), Piperidine |

| Potential Targets | Carbonic anhydrase, Lipoxygenase |

| Applications | Anticancer, Antimicrobial, Neurological research |

| Analytical Techniques | NMR, MS, IR, X-ray Crystallography |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume